molecular formula C15H13ClN2O3 B5763878 N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide

N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide

Cat. No.: B5763878
M. Wt: 304.73 g/mol
InChI Key: BPRKXLICDIPYAI-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro and nitro group on the phenyl ring, as well as a methyl group on another phenyl ring

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-10-2-4-11(5-3-10)8-15(19)17-12-6-7-13(16)14(9-12)18(20)21/h2-7,9H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRKXLICDIPYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide typically involves the reaction of 4-chloro-3-nitroaniline with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products Formed:

    Reduction: 4-amino-3-nitrophenyl-2-(4-methylphenyl)acetamide.

    Substitution: N-(4-substituted-3-nitrophenyl)-2-(4-methylphenyl)acetamide derivatives.

Scientific Research Applications

Chemistry: N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may be investigated for its efficacy in treating certain diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

  • N-(4-chloro-3-nitrophenyl)-2-phenylacetamide
  • N-(4-chloro-3-nitrophenyl)-2-(4-methoxyphenyl)acetamide
  • N-(4-chloro-3-nitrophenyl)-2-(4-fluorophenyl)acetamide

Uniqueness: N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical and biological properties. This structural variation can lead to differences in reactivity, solubility, and interaction with biological targets compared to its analogs.

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